![molecular formula C8H7BrN2O B1292615 6-溴-4-甲氧基-1H-吡咯并[3,2-c]吡啶 CAS No. 1000342-81-3](/img/structure/B1292615.png)

6-溴-4-甲氧基-1H-吡咯并[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

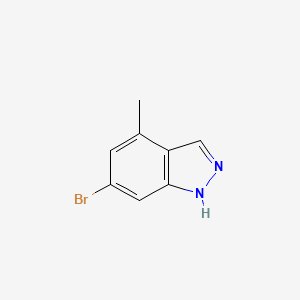

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a chemical compound that belongs to the class of pyridines . Pyridines are important structural motifs found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is characterized by a six-membered heterocyclic scaffold . This scaffold is found in various natural products, drug molecules, vitamins, and materials .科学研究应用

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include pyrrolopyridines, have shown significant antimicrobial activity . They have been used in the development of new drugs to combat various bacterial and fungal infections .

Anti-inflammatory Activity

These compounds also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of diseases where inflammation plays a key role, such as arthritis and autoimmune disorders .

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral properties . They could be used in the development of new antiviral drugs, particularly important in the current global context of emerging and re-emerging viral diseases .

Antioxidant Activity

These compounds have shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antitumor Activity

Pyrrolopyrazine derivatives have been found to exhibit antitumor activities . They could be used in the development of new anticancer drugs .

Kinase Inhibitory Activity

These compounds have shown activity on kinase inhibition . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Since phosphorylation is a key event in many cellular processes, kinase inhibitors can be used to treat diseases such as cancer .

Antidiabetic Activity

Pyrrolo[3,4-c]pyridine derivatives have shown potential in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Analgesic and Sedative Activity

Most of these derivatives have been studied as analgesic and sedative agents . They could be used in the development of new drugs for pain management and sedation .

作用机制

Target of Action

Similar compounds have been reported to target mps1, a protein kinase involved in cell division , and FGFR1, 2, and 3, which are fibroblast growth factor receptors involved in cell growth and division .

Mode of Action

Related compounds have been shown to inhibit mps1, stabilizing it in an inactive conformation . They also inhibit FGFR1, 2, and 3, potentially affecting cell growth and division .

Biochemical Pathways

Inhibition of mps1 can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation . Inhibition of FGFRs can affect multiple signaling pathways involved in cell growth and survival .

Pharmacokinetics

A structurally similar compound has been reported to have a favorable oral pharmacokinetic profile .

Result of Action

Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .

属性

IUPAC Name |

6-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXAAABKHINEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CNC2=CC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646754 |

Source

|

| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

1000342-81-3 |

Source

|

| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)